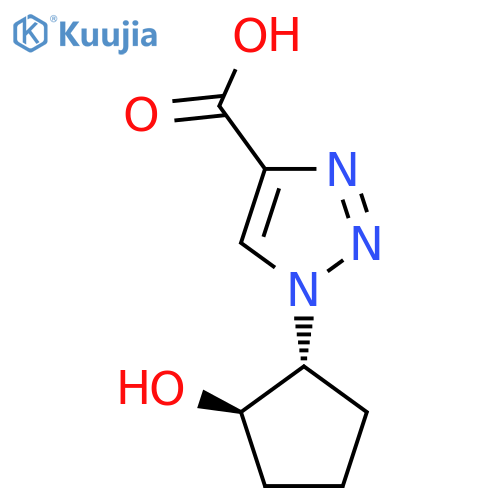Cas no 1305712-57-5 (rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid)

1305712-57-5 structure
商品名:rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:1305712-57-5
MF:C8H11N3O3
メガワット:197.191241502762
MDL:MFCD30531343
CID:5242826
PubChem ID:94339231
rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid
- Z2471177982
- rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(1R,2R)-2-hydroxycyclopentyl]-, rel-
- rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
-
- MDL: MFCD30531343
- インチ: 1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m1/s1
- InChIKey: MNPYANWHSJEFHD-RNFRBKRXSA-N
- ほほえんだ: O[C@@H]1CCC[C@H]1N1C=C(C(=O)O)N=N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 88.2
rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-268219-0.25g |
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid |
1305712-57-5 | 95.0% | 0.25g |
$216.0 | 2025-02-19 | |
| Enamine | EN300-268219-5.0g |
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid |
1305712-57-5 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
| 1PlusChem | 1P01B2PZ-5g |
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid, trans |
1305712-57-5 | 95% | 5g |
$1953.00 | 2023-12-22 | |
| Aaron | AR01B2YB-10g |
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid, trans |
1305712-57-5 | 95% | 10g |
$3145.00 | 2023-12-16 | |
| 1PlusChem | 1P01B2PZ-50mg |
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid, trans |
1305712-57-5 | 95% | 50mg |
$182.00 | 2023-12-22 | |
| 1PlusChem | 1P01B2PZ-1g |
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid, trans |
1305712-57-5 | 95% | 1g |
$715.00 | 2023-12-22 | |
| Enamine | EN300-268219-0.5g |
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid |
1305712-57-5 | 95.0% | 0.5g |
$407.0 | 2025-02-19 | |
| Enamine | EN300-268219-0.05g |
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid |
1305712-57-5 | 95.0% | 0.05g |
$101.0 | 2025-02-19 | |
| Enamine | EN300-268219-2.5g |
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid |
1305712-57-5 | 95.0% | 2.5g |
$1034.0 | 2025-02-19 | |
| Enamine | EN300-268219-0.1g |
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid |
1305712-57-5 | 95.0% | 0.1g |
$152.0 | 2025-02-19 |
rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
1305712-57-5 (rac-1-(1R,2R)-2-hydroxycyclopentyl-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 61389-26-2(Lignoceric Acid-d4)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
